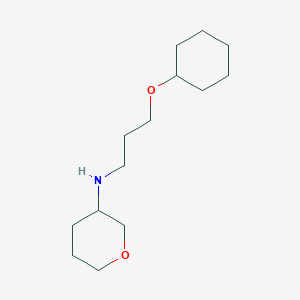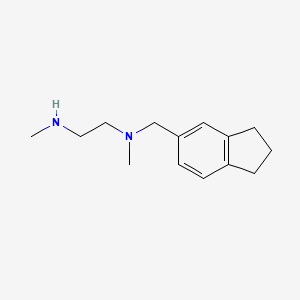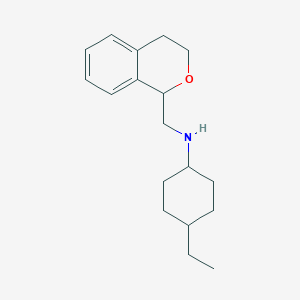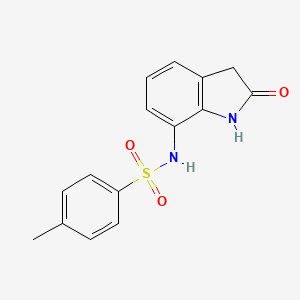
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DPI or 5-((1R)-1-((2,3-dihydro-1H-inden-5-yl)methyl)-3-pyrrolidinyl)-2-hydroxybenzyl alcohol.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol involves the inhibition of the dopamine transporter. DPI binds to the dopamine transporter and prevents the uptake of dopamine into the neuron. This leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol are complex and depend on the concentration and duration of exposure. DPI has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, DPI has been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol in lab experiments is its specificity for the dopamine transporter. This allows researchers to study the effects of dopamine on the brain and body without interfering with other neurotransmitters. However, one of the limitations of using DPI is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and subjects.
Future Directions
There are several future directions for the study of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of DPI on the brain and body, as well as its potential for addiction and abuse. Finally, the study of DPI can provide insights into the structure and function of G protein-coupled receptors, which are important targets for drug development.
Synthesis Methods
The synthesis of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride. Another method involves the use of a Grignard reagent to form the alcohol group. The synthesis of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a crucial step in the production of this compound for scientific research purposes.
Scientific Research Applications
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the study of dopamine receptors. DPI has been shown to inhibit the uptake of dopamine in the brain, which can have implications for the treatment of conditions such as Parkinson's disease and schizophrenia. Additionally, DPI has been used in the study of the structure and function of G protein-coupled receptors.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-6-7-15(10-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,14,16H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUXFJVHQOLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)


![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)



![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)



